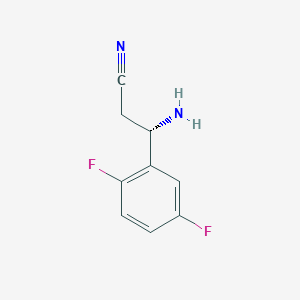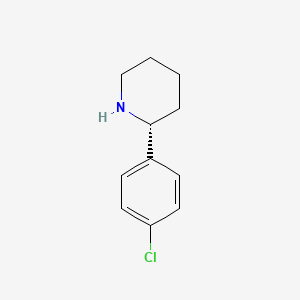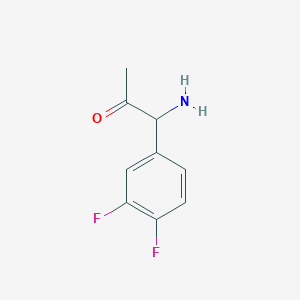
1-Amino-1-(3,4-difluorophenyl)acetone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-1-(3,4-difluorophenyl)acetone is an organic compound with the molecular formula C9H9F2NO and a molecular weight of 185.17 g/mol . This compound is characterized by the presence of an amino group and a difluorophenyl group attached to an acetone backbone. It is a valuable chemical in various fields due to its unique properties and reactivity.
Preparation Methods
The synthesis of 1-Amino-1-(3,4-difluorophenyl)acetone can be achieved through several synthetic routes. One common method involves the reaction of 3,4-difluorophenylacetone with ammonia under specific conditions to introduce the amino group. The reaction typically requires a catalyst and controlled temperature to ensure high yield and purity .
Industrial production methods may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability. These methods ensure consistent quality and efficiency in large-scale production.
Chemical Reactions Analysis
1-Amino-1-(3,4-difluorophenyl)acetone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
These reactions are typically carried out under controlled conditions to achieve the desired products with high selectivity and yield .
Scientific Research Applications
1-Amino-1-(3,4-difluorophenyl)acetone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is used in the study of enzyme mechanisms and protein interactions. Its ability to form stable complexes with biological molecules makes it a valuable tool in biochemical research.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor in the synthesis of drugs targeting specific enzymes or receptors. Its difluorophenyl group can improve the pharmacokinetic properties of drug candidates.
Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Amino-1-(3,4-difluorophenyl)acetone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the difluorophenyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of target proteins and influence biochemical pathways .
Comparison with Similar Compounds
1-Amino-1-(3,4-difluorophenyl)acetone can be compared with other similar compounds, such as:
1-Amino-1-(4-fluorophenyl)acetone: This compound has a single fluorine atom on the phenyl ring, which may result in different reactivity and binding properties.
1-Amino-1-(3,5-difluorophenyl)acetone: The position of the fluorine atoms on the phenyl ring can influence the compound’s chemical behavior and interactions with biological targets.
1-Amino-1-(3,4-dichlorophenyl)acetone: Substituting fluorine with chlorine atoms can significantly alter the compound’s properties, including its reactivity and stability.
The unique combination of the amino group and the 3,4-difluorophenyl group in this compound provides distinct advantages in terms of reactivity and binding affinity, making it a valuable compound in various applications .
Properties
Molecular Formula |
C9H9F2NO |
|---|---|
Molecular Weight |
185.17 g/mol |
IUPAC Name |
1-amino-1-(3,4-difluorophenyl)propan-2-one |
InChI |
InChI=1S/C9H9F2NO/c1-5(13)9(12)6-2-3-7(10)8(11)4-6/h2-4,9H,12H2,1H3 |
InChI Key |
PVYWEQCRWTXWLT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=C(C=C1)F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


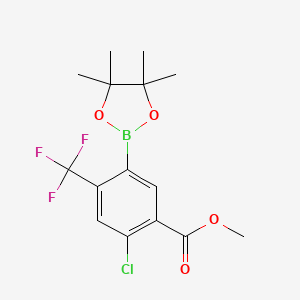
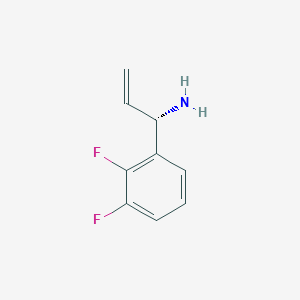
![1-Oxa-4-azaspiro[5.6]dodecan-3-one](/img/structure/B13046348.png)
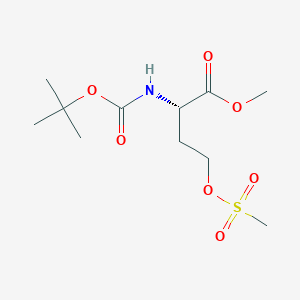
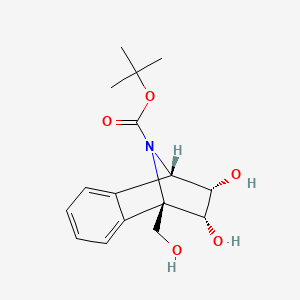
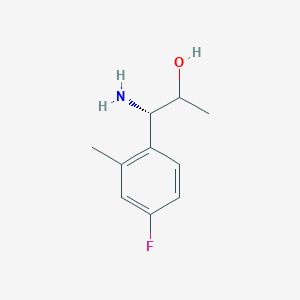
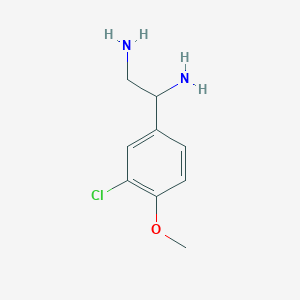
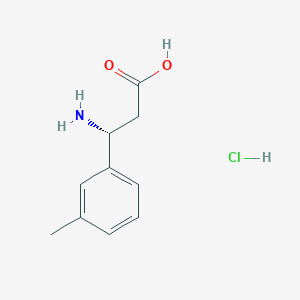
![(1S)-1-[4-(Trifluoromethoxy)phenyl]prop-2-enylamine](/img/structure/B13046368.png)
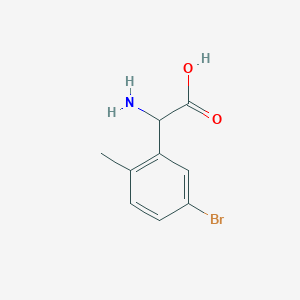
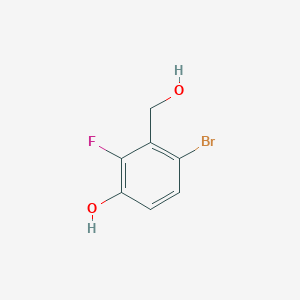
![5-Bromo-7-cyclopropyl-2-methyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine](/img/structure/B13046399.png)
